N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide is a complex organic compound that belongs to the class of benzimidazoles.
Vorbereitungsmethoden
The synthesis of N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide involves multiple steps, including the formation of the pyrimidine ring and the attachment of the benzimidazole moietyThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Analyse Chemischer Reaktionen
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Wissenschaftliche Forschungsanwendungen
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide can be compared with other similar compounds, such as:
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride: This compound has a similar pyrimidine structure but differs in the substituents attached to the pyrimidine ring.
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide: This compound shares the pyrimidine and benzimidazole moieties but has different functional groups attached.
Eigenschaften
Molekularformel |
C23H24N6O3S |
---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C23H24N6O3S/c1-3-28-17-12-8-7-11-16(17)25-23(28)33-14-18(30)27(2)19-20(24)29(22(32)26-21(19)31)13-15-9-5-4-6-10-15/h4-12H,3,13-14,24H2,1-2H3,(H,26,31,32) |
InChI-Schlüssel |
CRLSRLPQMRZXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N(C)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.